molecular formula C14H17NO3S B2617587 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide CAS No. 2034540-29-7

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide

Cat. No.: B2617587
CAS No.: 2034540-29-7
M. Wt: 279.35
InChI Key: CRYMWCXFUWYJDE-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is a hybrid heterocyclic compound featuring a furan-2-carboxamide core linked to a thiophene moiety via a hydroxypentyl chain.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-8-6-11(13-4-2-10-19-13)5-7-15-14(17)12-3-1-9-18-12/h1-4,9-11,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMWCXFUWYJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide Furan + Thiophene 5-Hydroxypentyl chain Potential H-bonding, moderate polarity
N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide Furan + Thiophene Propargyl linker Lower polarity, synthetic versatility
2-Thiophenefentanyl Thiophene (no furan) Sulfur substitution Enhanced aromatic interactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide Furan + Thiazole Ethyl-phenyl-thiazole Improved metabolic stability
N-cyclohexyl-5-nitrofuran-2-carboxamide Furan Nitro + cyclohexyl High reactivity, potential toxicity

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C14H17NO3SC_{14}H_{17}NO_3S and a molecular weight of 279.35 g/mol. The compound features both furan and thiophene rings, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's potential as an antimicrobial, anti-inflammatory, and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, leading to therapeutic effects.
  • Receptor Modulation : It can bind to receptors that are critical in mediating cellular responses, thereby modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can selectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have demonstrated that it possesses cytotoxic effects against several human cancer cell lines, including:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
A549 (lung)27.7Doxorubicin28.3
HepG2 (liver)26.6Doxorubicin21.6

These findings suggest that this compound is comparable to established chemotherapeutic agents . The compound has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of gene expression related to cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value indicating significant potency against this cell line. Flow cytometry analyses indicated that the compound triggers apoptosis through caspase activation pathways .
  • Gene Expression Analysis : In lung and liver cancer models, treatment with the compound resulted in significant changes in gene expression related to apoptosis and DNA damage response, underscoring its potential as a therapeutic agent .
  • Microbial Inhibition Studies : The compound was tested against various bacterial strains, demonstrating selective inhibition which suggests its utility in developing new antimicrobial therapies.

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